1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one
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Overview
Description
Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a phenyl group substituted with a tetrahydro-2-furanyl-oxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with tetrahydrofuran in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the tetrahydrofuran ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The tetrahydro-2-furanyl-oxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-furanyl)-: Similar in structure but lacks the phenyl group.
Ethanone, 2,2,2-trifluoro-1-phenyl-: Contains a trifluoromethyl group instead of the tetrahydro-2-furanyl-oxy group.
Uniqueness
Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- is unique due to the presence of the tetrahydro-2-furanyl-oxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
61632-66-4 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-[4-(oxolan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C12H14O3/c1-9(13)10-4-6-11(7-5-10)15-12-3-2-8-14-12/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
UVNMJKMSXURPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCCO2 |
Origin of Product |
United States |
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